molecular formula C13H15ClF3NO2 B1393567 (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217861-80-7

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1393567
CAS No.: 1217861-80-7
M. Wt: 309.71 g/mol
InChI Key: AKTXKRXWSYGYJW-YDALLXLXSA-N
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Description

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the trifluoromethyl group and the pyrrolidine ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-(trifluoromethyl)benzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid: The non-chiral version without the hydrochloride salt.

Uniqueness

    Chirality: The (S)-enantiomer exhibits unique biological activity compared to its ®-counterpart.

    Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it distinct from similar compounds without this group.

Properties

IUPAC Name

(2S)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTXKRXWSYGYJW-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675422
Record name 2-{[4-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217861-80-7
Record name 2-{[4-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

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